1-Isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the class of triazino-purines. This compound features a unique molecular structure that includes a triazino ring fused with a purine moiety, which is significant in various scientific applications. The compound's intricate structure suggests potential biological activities and chemical reactivity.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its structural data can be found in chemical databases such as PubChem and other scientific literature.
This compound falls under the category of heterocyclic compounds due to its multiple ring structures. It is classified as a purine derivative and may exhibit properties relevant to medicinal chemistry, particularly in drug design and development.
The synthesis of 1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented in the available literature, similar compounds are synthesized through:
The synthesis may require specific reagents and conditions such as:
1-Isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has a complex molecular structure characterized by:
The molecular structure can be represented using various chemical notation systems:
InChI=1S/C15H22N4O2/c1-10(2)8-12(3)14(18)16-17-15(19)13(10)11(4)9(5)6/h8H,1-7H2,(H2,16,18)(H2,19)
CC(C)C1=NN=C(NC(=O)C2=CN=C(NC(=O)C=C2)C=C1)C(C)=C
The compound is likely to undergo several chemical reactions typical of purines and triazines:
Common reagents for these reactions include:
The mechanism of action for 1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can be hypothesized based on its structural features. The compound may interact with biological targets such as enzymes or receptors due to its ability to mimic natural substrates.
Research into similar compounds suggests that they may exhibit activity against specific biological pathways or diseases. Further studies would be required to elucidate the precise mechanisms involved.
The physical properties of 1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione include:
Chemical properties include:
The compound shows promise for various applications in scientific research:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4